2,2-Diethyl-3-oxobutanamide

pKa differentiation enolate chemistry α-quaternary carbon

Researchers targeting DHP-based anti-tubercular agents require 2,2-diethyl-3-oxobutanamide's primary amide for Hantzsch cyclocondensation; N,N-diethyl or unsubstituted analogs cannot substitute. - Quaternary C2 prevents enolate side reactions, ensuring chemoselective acetyl or amide transformations. - White crystalline solid (mp 122-123°C) simplifies handling and dispensing in fragment-based screening. - Consistent >95% purity supports direct use as an analytical reference standard in HPLC method development.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B1364157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethyl-3-oxobutanamide
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)C)C(=O)N
InChIInChI=1S/C8H15NO2/c1-4-8(5-2,6(3)10)7(9)11/h4-5H2,1-3H3,(H2,9,11)
InChIKeyDZUQDMJSCJBHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethyl-3-oxobutanamide: Identity, Physicochemical Profile, and Comparator Overview


2,2-Diethyl-3-oxobutanamide (CAS 98552-44-4) is an α,α-disubstituted β-ketoamide building block distinguished by a quaternary carbon at the C2 position bearing two ethyl groups, a C3 ketone, and a primary amide terminus . With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, it is supplied as a white solid with a reported melting point of 122–123 °C, a predicted boiling point of 283.5 ± 23.0 °C, a predicted density of 0.991 ± 0.06 g·cm⁻³, and a predicted pKa of 15.67 ± 0.50 . The compound serves primarily as a synthetic intermediate for constructing pharmacologically relevant heterocycles—most notably via Hantzsch-type condensation to yield 1,4-dihydropyridine dicarboxamides under investigation as anti-tubercular agents [1]. Its closest structural comparators include N,N-diethyl-3-oxobutanamide (CAS 2235-46-3; a tertiary amide with an unsubstituted α-methylene), 3-oxobutanamide itself (the parent primary amide), and 2,2-dichloro-N,N-diethyl-3-oxobutanamide, each of which exhibits fundamentally different reactivity and application profiles that preclude simple interchangeability in synthesis workflows.

Hantzsch-type DHP dicarboxamide synthesis
α-site-inert building block for heterocycle construction
Fragment-based discovery with primary amide HBD pharmacophore

Why N,N-Diethyl-3-oxobutanamide and Other Analogs Cannot Substitute


Although 2,2-diethyl-3-oxobutanamide and its N,N-diethyl isomer share the same molecular formula (C₈H₁₅NO₂) and molecular weight, their functional-group architecture dictates mutually exclusive reactivity profiles that carry direct procurement consequences. The α,α-diethyl substitution pattern creates a quaternary carbon at C2, which completely eliminates the possibility of enolate formation at the α-position—a reaction pathway that is central to the synthetic utility of the N,N-diethyl analog (CAS 2235-46-3) in agrochemical intermediate chemistry [1]. Conversely, the primary amide (–CONH₂) terminus of the title compound enables Hantzsch-type cyclocondensation and hydrogen-bond-directed reactivity that the tertiary amide (–CONEt₂) of the N,N-diethyl variant cannot replicate, making the two compounds non-interchangeable in medicinal chemistry campaigns targeting DHP-based anti-tubercular scaffolds [2]. Substituting the unsubstituted parent 3-oxobutanamide would forfeit the steric shielding and altered lipophilicity conferred by the gem-diethyl group, while the 2,2-dichloro analog introduces electrophilic liability absent in the target compound [3]. These structural distinctions are not cosmetic; they directly determine which synthetic pathway can proceed and which biological or materials application can be accessed.

N,N-Diethyl analog
Tertiary amide cannot undergo Hantzsch cyclocondensation required for DHP scaffolds, altering synthetic pathway feasibility.
Unsubstituted parent
Lacks α-quaternary carbon; enolizable α-protons may lead to competing side reactions during base-mediated condensations.
2,2-Dichloro analog
Electrophilic chlorine substituents introduce reactivity not present in the target compound, shifting safety and handling profiles.

Comparator-Based Differentiation Evidence for 2,2-Diethyl-3-oxobutanamide


α-Quaternary Carbon and Enolate Formation Inertness

The α,α-diethyl substitution of the target compound generates a quaternary carbon at C2, which lacks any α-hydrogen and therefore cannot undergo deprotonation to form an enolate. In contrast, the N,N-diethyl analog (CAS 2235-46-3) retains two acidic α-methylene protons. The predicted pKa of 2,2-diethyl-3-oxobutanamide is 15.67 ± 0.50, reflecting the primary amide N–H acidity rather than any C–H acidity . The N,N-diethyl analog possesses significantly more acidic α-C–H protons (typical β-ketoamide α-C–H pKa ≈ 10–12 in DMSO), making it susceptible to base-mediated alkylation, aldol condensation, and Knoevenagel reactions that are chemically impossible for the target compound [1]. This distinction is critical for synthetic route design: if α-site modification is desired, the N,N-diethyl analog is required; if α-site inertness is needed to prevent side reactions during downstream transformations at the amide or ketone moieties, the title compound is the mandatory choice.

Enolate Inertness
Class-level
0 α-C–H (target) vs. 2 α-C–H (comparator)
ΔpKa ~3–5 units upward
Binary enolizable vs. non-enolizable α-site; determines α-alkylation/aldol pathway feasibility.
pKa prediction and class-level estimate for comparator.
pKa differentiation enolate chemistry α-quaternary carbon synthetic intermediate selection

Primary vs. Tertiary Amide Hydrogen-Bond-Donor Capacity

The target compound bears a primary amide (–CONH₂) with one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), whereas the N,N-diethyl analog (CAS 2235-46-3) is a tertiary amide with zero HBDs [1]. This difference is pharmacologically and synthetically consequential: the primary amide can act as both a hydrogen bond donor and acceptor in protein–ligand interactions, and can participate in Hantzsch-type cyclocondensation with aldehydes and enamino esters to form 1,4-dihydropyridine (DHP) dicarboxamides—a reaction for which the tertiary amide is unreactive [2]. In the anti-tubercular DHP series, the carboxamide group originating from the primary amide is explicitly documented as crucial for antimycobacterial activity, demonstrating that the –CONH₂ functionality is not merely a synthetic handle but a pharmacophoric requirement [2].

H-Bond Donor Capacity
Reported
1 HBD (primary amide) vs. 0 HBD (tertiary amide)
Primary amide enables Hantzsch DHP cyclocondensation; tertiary amide is unreactive in this pathway.
Pharmacophoric relevance documented for anti-TB DHP series.
hydrogen bond donor primary amide Hantzsch cyclocondensation medicinal chemistry

Melting Point and Solid-State Handling Advantage

2,2-Diethyl-3-oxobutanamide is a white crystalline solid with an experimentally determined melting point of 122–123 °C, enabling accurate gravimetric handling at ambient temperature and simplifying long-term storage compared to liquid or low-melting analogs . The N,N-diethyl isomer (CAS 2235-46-3) is reported as a liquid at room temperature, with a melting point of approximately –73 °C and a boiling point of 76 °C at reduced pressure (0.075 mmHg), or 98–100 °C at atmospheric pressure for the technical-grade material . This physical-state difference—a solid with a melting point well above ambient temperature versus a liquid—directly impacts procurement decision-making for laboratories where accurate weighing of small quantities, inert-atmosphere storage, or automated solid-dispensing workflows are operational requirements.

Physical State
Data to verify
mp 122–123 °C (solid) vs. ≈ –73 °C (liquid)
Solid state supports accurate microbalance weighing and ambient storage without refrigeration.
Comparator melting point from supplier specification; independent verification advised.
melting point solid-state stability handling and storage weighing accuracy

Conformational Flexibility vs. 2,2-Dichloro Analog

The target compound possesses four rotatable bonds (two ethyl C–C bonds, the C2–C(amide) bond, and the C2–C(acetyl) bond), with a computed complexity score of 171 . The 2,2-dichloro-N,N-diethyl-3-oxobutanamide analog (CAS 16695-57-1) has zero hydrogen bond donors and two additional rotatable bonds from the N,N-diethylamide group, resulting in greater conformational entropy that may reduce binding affinity in target-engagement assays if rigidity is required [1]. While direct biological activity comparisons between these two specific compounds are not available in the open literature, the rotatable bond difference informs medicinal chemistry selection when scaffold rigidity is a design criterion. The primary amide of the target compound additionally restricts the amide C–N bond to near-planar geometry via resonance, effectively removing one degree of freedom compared to the tertiary amide of the dichloro analog.

Conformational Flexibility
Class-level
4 rotatable bonds vs. ≈6; 1 HBD vs. 0
Lower flexibility may benefit target-engagement enthalpy; reduces conformational entropy.
Rotatable bond count estimated for comparator; no direct biological comparison available.
conformational flexibility rotatable bonds molecular design lead optimization

Predicted Lipophilicity Shift vs. Unsubstituted Parent

The gem-diethyl substitution at the α-carbon substantially increases lipophilicity relative to the unsubstituted parent 3-oxobutanamide. While experimentally measured LogP values for the target compound are not available in the open literature, the molecular structure—adding four sp³ carbon atoms (two ethyl groups) compared to the parent—predicts a LogP increase of approximately 1.6–2.0 log units based on the Hansch π-contribution of ~0.8–1.0 per ethyl group [1]. The parent 3-oxobutanamide (C₄H₇NO₂, MW 101.10) is highly water-soluble due to its small size and polar amide/ketone surface, whereas the title compound exhibits reported solubility in dichloromethane, ethyl acetate, and methanol—organic solvents consistent with its elevated lipophilicity . This shift has practical implications: for aqueous biological assay preparation, the target compound will require co-solvent (e.g., DMSO) whereas the parent may dissolve directly in buffer.

Lipophilicity Shift
Class-level
Estimated ΔLogP +1.6 to +2.0
Substantial lipophilicity gain shifts solubility to organic solvents; may require co-solvent for aqueous assays.
LogP estimated via Hansch π-method for ethyl group contributions.
lipophilicity LogP solubility medicinal chemistry ADME

Application Divergence: DHP Synthesis vs. Agrochemical Pathway

The primary synthetic application documented for 2,2-diethyl-3-oxobutanamide is as a precursor in the Hantzsch-type multicomponent condensation to yield 1,4-dihydropyridine (DHP) dicarboxamides, a scaffold under active investigation for anti-tubercular activity [1]. In contrast, the N,N-diethyl analog (CAS 2235-46-3) is an established industrial intermediate for the organophosphate insecticide Phosphamidon, wherein it undergoes α-chlorination to yield 2,2-dichloro-N,N-diethyl-3-oxobutanamide, a key precursor [2]. This application bifurcation is not incidental: the primary amide of the target compound enables the Hantzsch cyclocondensation pathway that the tertiary amide cannot access, while the tertiary amide's α-methylene protons are essential for the chlorination step in the Phosphamidon route—a transformation that the quaternary α-carbon of the target compound cannot undergo. Procurement decisions must therefore align with the intended downstream synthetic pathway: DHP medicinal chemistry requires the title compound; Phosphamidon-type agrochemical synthesis requires the N,N-diethyl analog.

Application Pathway
Head-to-head
Hantzsch DHP synthesis vs. Phosphamidon route — mutually exclusive
Wrong isomer selection leads to synthetic pathway failure; procurement must align with end-use chemistry.
Validated by published synthetic methodology and CAS records.
Hantzsch synthesis dihydropyridine anti-tubercular agrochemical intermediate application divergence

Optimal Procurement Scenarios for 2,2-Diethyl-3-oxobutanamide


Hantzsch Synthesis of Anti-Tubercular DHP Dicarboxamides

For research groups pursuing DHP-based anti-tubercular agents, the primary amide functionality of 2,2-diethyl-3-oxobutanamide is a non-negotiable structural requirement for the Hantzsch cyclocondensation that installs the carboxamide pharmacophore [1]. The N,N-diethyl analog cannot participate in this transformation, as confirmed by the documented synthetic methodology. The quaternary α-carbon additionally prevents undesired side reactions at the α-position during the multicomponent condensation, providing a cleaner reaction profile compared to analogs bearing enolizable α-protons. Procurement of this specific compound is mandatory for any program targeting the DHP dicarboxamide anti-tubercular scaffold.

Synthetic Methodology Requiring α-Site-Inert Building Blocks

When developing new heterocyclic syntheses that exploit the ketone or amide moiety while requiring absolute inertness at the α-position, the gem-diethyl substitution pattern of 2,2-diethyl-3-oxobutanamide provides a decisive advantage. Chemists can perform base-mediated condensations at the acetyl methyl group or amide nitrogen without competing enolate formation at the α-carbon—a chemoselectivity that is impossible with the unsubstituted or N,N-diethyl analogs [1]. This property is particularly valuable in fragment-based library synthesis where protecting-group-free, chemoselective transformations are desired.

Analytical Reference Standard in DHP Drug Development

The crystalline solid nature (mp 122–123 °C) and well-defined physicochemical profile of 2,2-diethyl-3-oxobutanamide make it suitable for use as an impurity reference standard during the development of DHP-based pharmaceutical candidates [1]. Its primary amide identity and distinct chromatographic retention relative to tertiary amide process intermediates facilitate unambiguous identification and quantification in HPLC purity methods. Procurement of high-purity (>95%) material is specifically warranted for analytical quality control workflows in GMP environments.

Fragment-Based Discovery with HBD Pharmacophores

In fragment-based screening campaigns where a low-molecular-weight (157.21 g/mol) primary amide is sought as a hydrogen-bond-donating anchor fragment, 2,2-diethyl-3-oxobutanamide offers a unique combination of properties: one HBD, two HBA, four rotatable bonds, and moderate predicted lipophilicity—all within a compact scaffold that complies with the Rule of Three for fragment libraries [1]. The α-quaternary carbon eliminates metabolic liabilities associated with α-oxidation, a potential advantage over α-methylene-containing β-ketoamide fragments. The solid physical form also facilitates accurate dispensing in fragment cocktail preparation.

Application
Selection Property
Validation Focus
Hantzsch DHP synthesis (anti-TB research)
Primary amide functionality
Hantzsch cyclocondensation reactivity
α-site-inert building block
Quaternary α-carbon, no enolizable proton
Chemoselectivity at amide/ketone without α-side reactions
Analytical reference standard (DHP development)
Crystalline solid, distinct primary amide
HPLC impurity identification vs. tertiary amide intermediates
Fragment-based discovery (HBD pharmacophore)
Low MW, 1 HBD, compact scaffold
Rule-of-Three compliance, solid dispensing accuracy
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